2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid

Description

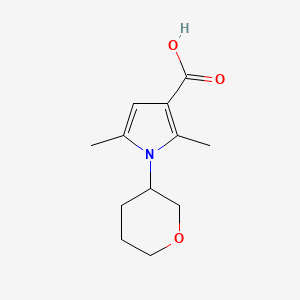

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(oxan-3-yl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-11(12(14)15)9(2)13(8)10-4-3-5-16-7-10/h6,10H,3-5,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMINBPUFWCQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCOC2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2,5-dimethylpyrrole derivative, the oxan-3-yl group can be introduced through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The methyl groups and the oxan-3-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

Overview

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 237.29 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. Research indicates that compounds with similar pyrrole structures exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects. The oxan group may enhance the compound's bioavailability and efficacy in drug formulations.

Case Study Example :

A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrrole compounds and their interactions with specific biological targets. The findings suggested that modifications to the pyrrole ring could lead to enhanced activity against certain cancer cell lines, indicating a promising avenue for further exploration with this compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various reactions, including cyclization and functional group transformations. Its unique structure allows for the synthesis of more complex molecules that can be used in pharmaceuticals and agrochemicals.

Table: Comparison of Synthetic Routes

| Synthetic Route | Reaction Type | Yield (%) | References |

|---|---|---|---|

| Route A | Cyclization | 85 | |

| Route B | Functionalization | 90 | |

| Route C | Coupling | 75 |

Materials Science

The compound's chemical structure may also lend itself to applications in materials science, particularly in the development of polymers or nanomaterials. Its ability to form stable complexes could be utilized in creating new materials with desirable mechanical or thermal properties.

Research Insight :

Recent investigations into polymer composites incorporating pyrrole derivatives have shown improved thermal stability and mechanical strength compared to traditional materials. This suggests that this compound could be a candidate for further research in this area.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Sulfur-containing analogs (e.g., 2-thienylmethyl) exhibit moderate polarity but may show distinct reactivity in cross-coupling reactions .

Thermal Stability :

- Aryl-substituted derivatives (e.g., 4-chlorophenyl) have higher melting points (~236°C) compared to alkyl-substituted analogs, likely due to stronger π-π stacking interactions .

Biological Relevance :

- Chlorinated and trifluoromethylphenyl derivatives are common in medicinal chemistry for their metabolic stability and bioavailability .

- Ethoxy-substituted analogs (e.g., 3,4-diethoxyphenyl) may target lipid-rich environments due to increased lipophilicity .

Synthetic Accessibility :

- Cyclopropylmethyl and thienylmethyl derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, whereas oxan-3-yl substitution may require specialized alkylation protocols .

Biological Activity

2,5-Dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class, characterized by its five-membered ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and possible therapeutic applications.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.29 g/mol

- CAS Number : 1292222-06-0

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. One common route involves the introduction of the oxan-3-yl group through nucleophilic substitution reactions and the carboxylic acid group via oxidation processes .

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study focusing on related pyrrole derivatives demonstrated that they possess good antibacterial and antifungal properties, attributed to their heterocyclic structure. The introduction of specific functional groups, such as methoxy groups, enhanced this activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

| 8d | 17 | 15 |

The studies suggest that compounds similar to this compound could also exhibit comparable antimicrobial activities, making them potential candidates for further research in drug development .

The mechanism of action for this compound may involve its interaction with specific molecular targets such as enzymes or receptors within microbial cells. By binding to these targets, the compound could modulate their activity, leading to antimicrobial effects. The precise pathways and interactions require further investigation to elucidate the full scope of its biological impact .

Therapeutic Potential

Beyond antimicrobial activity, there is ongoing research into the broader therapeutic applications of pyrrole derivatives. Studies have highlighted their potential in anti-inflammatory and anticancer therapies. The unique structure of this compound may provide a scaffold for developing new therapeutic agents targeting various diseases .

Case Studies

A recent case study explored the synthesis and biological evaluation of various pyrrole derivatives, including those structurally related to this compound. The findings indicated promising results in terms of both antibacterial and antifungal activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1-(oxan-3-yl)-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis of pyrrole derivatives typically involves cyclocondensation reactions or functionalization of pre-formed pyrrole cores. For example, substituted pyrroles can be synthesized via Paal-Knorr reactions using ketones and amines, or via Suzuki-Miyaura cross-coupling for aryl substitutions . General Procedure F1 (amide formation) in details steps for coupling carboxylic acid intermediates with amines, which could be adapted for introducing the oxan-3-yl group. Yield optimization (e.g., 71–95% in ) depends on reaction conditions, such as temperature control and stoichiometric ratios of reactants.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For instance, methyl groups at positions 2 and 5 of the pyrrole ring typically resonate between δ 2.0–2.6 ppm, while the oxan-3-yl group’s protons appear as multiplets in δ 1.5–4.0 ppm (see and for analogous structures) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight. reports ESIMS m/z values with <1% error for related pyrrole-carboxylic acids .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrrole ring vibrations occur at ~3100 cm⁻¹ (N–H) and 1450–1600 cm⁻¹ (C=C) .

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. and highlight handling precautions for similar acids, suggesting solubility challenges in non-polar solvents .

- Stability : Monitor degradation via HPLC (as in , which achieved >97% purity). Store at –20°C in inert atmospheres to prevent oxidation or hydrolysis of the pyrrole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the pyrrole core be addressed?

- Methodological Answer : Regioselectivity in pyrrole functionalization can be controlled via directing groups or transition metal catalysis. demonstrates the use of palladium catalysts for selective C–H activation in disubstituted pyrroles . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distributions.

Q. What mechanisms underlie the biological activity of pyrrole-3-carboxylic acid derivatives?

- Methodological Answer : Pyrrole derivatives often target enzymes or receptors via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (methyl/oxan-3-yl groups). notes that analogous compounds exhibit bioactivity via inhibition of kinase or protease enzymes . Assay design should include enzymatic inhibition studies (IC₅₀ determination) and molecular docking to map binding interactions.

Q. How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?

- Methodological Answer : Use tools like Gaussian or Schrödinger Suite to:

- Predict logP (lipophilicity) and pKa (acidity) for bioavailability optimization.

- Simulate metabolic pathways via cytochrome P450 models. PubChem data (e.g., InChI Key in ) provides a basis for constructing 3D structures for docking .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. For example, reports NMR δ 2.56 ppm for a methyl group, which could overlap with solvent peaks if not properly deuterated . Use heteronuclear correlation experiments (HSQC, HMBC) to confirm assignments, and cross-validate with X-ray crystallography (as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.